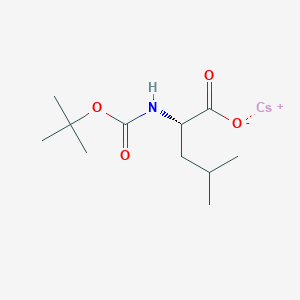

Boc-L-Leucine-O Cesium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-L-Leucine-O Cesium salt: is a chemical compound with the molecular formula C11H20NO4·Cs and a molecular weight of 363.04 g/mol . It is a white powder with a melting point of 215-219 °C . This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Leucine-O Cesium salt typically involves the protection of the amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-L-Leucine is then reacted with cesium hydroxide to form the cesium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Boc-L-Leucine-O Cesium salt primarily undergoes substitution reactions due to the presence of the Boc protecting group. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Common Reagents and Conditions:

Substitution Reactions: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), acetonitrile.

Deprotection Reactions: Trifluoroacetic acid, dichloromethane, hydrochloric acid, methanol.

Major Products: The major product formed from the deprotection of this compound is L-Leucine, which can then be used in further synthetic applications .

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

Boc-L-Leucine-O Cesium salt serves as a crucial building block in the synthesis of peptides. Peptides are essential for developing new drugs and therapies due to their biological activity and specificity. The compound's Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions during peptide synthesis, facilitating the formation of complex structures without interference from the amino group .

Solid Phase Peptide Synthesis:

In solid-phase peptide synthesis (SPPS), this compound is utilized alongside various resins to anchor peptide chains. Studies have demonstrated that this compound can be effectively coupled with other amino acids to produce desired peptide sequences while minimizing side reactions .

Drug Development

Pharmaceutical Research:

The compound plays a significant role in pharmaceutical research, particularly in creating compounds that target specific biological pathways. Its ability to form stable peptide bonds makes it valuable for synthesizing bioactive peptides used in therapeutic applications .

Case Studies:

Research has shown that peptides synthesized using this compound exhibit promising results in preclinical studies for various diseases, including cancer and metabolic disorders. For instance, studies have explored its application in designing peptide-based inhibitors for specific enzymes involved in disease progression .

Biotechnology

Biopharmaceutical Production:

In biotechnology, this compound is essential for formulating proteins used in vaccines or enzyme replacement therapies. Its properties facilitate the production of high-purity biopharmaceuticals, which are critical for therapeutic efficacy and safety .

Research Applications:

The compound is also employed in the study of protein interactions and functions. By enabling the synthesis of labeled peptides, researchers can investigate complex biological systems and understand protein dynamics better .

Molecular Biology Research

Protein Structure Studies:

this compound is utilized to synthesize peptides that serve as models for studying protein structure and function. These peptides can mimic natural proteins, allowing researchers to dissect mechanisms of action and interactions within cellular environments .

Mechanism of Action Studies:

The compound's ability to protect the amino group during synthesis allows for detailed studies on how specific modifications affect protein behavior, which is crucial for understanding diseases at a molecular level.

Food Industry Applications

Nutritional Supplements:

Due to its amino acid properties, this compound can be explored in food science for enhancing flavor profiles or as a nutritional supplement. Its incorporation into food products could potentially improve their nutritional value by providing essential amino acids necessary for human health .

Mechanism of Action

The mechanism of action of Boc-L-Leucine-O Cesium salt involves the protection of the amino group of L-leucine with a Boc group. This protection prevents unwanted reactions at the amino group during subsequent synthetic steps . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group for further reactions .

Comparison with Similar Compounds

N-Acetyl-L-leucine: Another protected form of L-leucine used in peptide synthesis.

Fmoc-N-Methyl-L-Leucine: A compound used in peptide synthesis with a different protecting group (Fmoc).

N-Methyl-L-Leucine: A derivative of L-leucine used in various synthetic applications.

Uniqueness: Boc-L-Leucine-O Cesium salt is unique due to its use of the Boc protecting group, which is easily removable under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is often required .

Biological Activity

Boc-L-Leucine-O Cesium salt is a derivative of the amino acid L-leucine, modified with a tert-butyloxycarbonyl (Boc) protecting group. This compound is notable for its potential applications in peptide synthesis and biological studies due to its unique properties. The cesium salt form enhances its solubility and stability, making it suitable for various biochemical applications.

This compound primarily functions as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, allowing for selective coupling with other amino acids. This property is crucial in the synthesis of peptides that can exhibit various biological activities, including antimicrobial and anticancer effects.

Cellular Uptake and Transport

Research indicates that amino acids, including derivatives like Boc-L-Leucine, are transported into cells through specific transport systems. For instance, studies have shown that compounds similar to Boc-L-Leucine can be taken up by cells via system L and system ASC transport mechanisms. These transport systems are essential for the delivery of amino acids into cells, influencing cellular metabolism and function .

Case Studies on Biological Activity

- Antimicrobial Activity :

-

Anticancer Properties :

- Research has demonstrated that certain peptide derivatives can induce apoptosis in cancer cells. Boc-L-Leucine's role as a peptide building block may contribute to the development of peptides that can target cancer cells effectively. For example, peptides synthesized from Boc-L-Leucine showed enhanced cytotoxicity against glioblastoma cell lines .

- Neuroprotective Effects :

Table 1: Comparison of Antimicrobial Activity of Amino Acid Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Boc-L-Leucine | E. coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

| N-acetyl-L-leucine | Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Cytotoxicity of Peptides Derived from Boc-L-Leucine

| Peptide | Cell Line | IC50 (µM) |

|---|---|---|

| Boc-L-Leu-Ala | U87 Glioblastoma | 15 |

| Boc-L-Leu-Val | DU145 Prostate Carcinoma | 25 |

| Boc-L-Leu-Gly | MCF-7 Breast Cancer | 30 |

Future Directions

Given its promising biological activity, further research on this compound is warranted. Future studies could focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the Boc group or the leucine structure affect biological activity.

- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of peptides synthesized from Boc-L-Leucine.

- Combination Therapies : Exploring the use of Boc-L-Leucine derivatives in combination with existing therapies for enhanced therapeutic outcomes.

Properties

Molecular Formula |

C11H20CsNO4 |

|---|---|

Molecular Weight |

363.19 g/mol |

IUPAC Name |

cesium;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

InChI |

InChI=1S/C11H21NO4.Cs/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);/q;+1/p-1/t8-;/m0./s1 |

InChI Key |

WJBILHWLBVFLOA-QRPNPIFTSA-M |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+] |

Canonical SMILES |

CC(C)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.